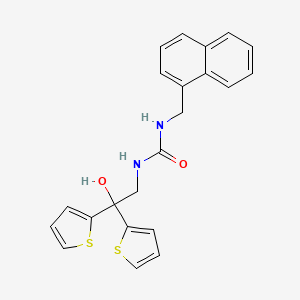

![molecular formula C19H15N5O3 B2700914 3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863019-84-5](/img/structure/B2700914.png)

3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one” belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The compound is a useful research compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484.

Synthesis Analysis

The synthesis of such compounds involves the incorporation of active moieties such as halo compound, pyrazolo, pyrano, pyrimido, pyrido-derivatives with an active methylene group in thiobarbituric acid derivatives at C-5 . The structures of all synthesized compounds are characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR .Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectral techniques including IR, 1 H-NMR, MS, and 13 C-NMR . The cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are characterized by their melting points and spectral data. For instance, one of the compounds synthesized had a melting point greater than 360 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of novel heterocyclic compounds, including pyrimidines, pyrazolines, and thiazolopyrimidines, has been a significant area of research. These compounds are synthesized and characterized through spectral, crystallographic, and elemental analysis methods. The structural refinement aims at improving receptor-ligand recognition, with modifications introduced to enhance steric bulk, flexibility, and lipophilicity, ultimately leading to potent and selective human receptor antagonists (Squarcialupi et al., 2016; Saracoglu et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal effects of pyrimidine derivatives, indicating their potential as chemotherapeutic agents. These compounds have been tested against various strains of bacteria and fungi, showing significant activity in some cases and providing a basis for further exploration as antimicrobial and antifungal agents (Jafar et al., 2017; Cai et al., 2016).

Anticancer and Antitubercular Activities

The anticancer and antitubercular activities of pyrimidine derivatives have been evaluated, with some compounds showing significant activity against human tumor cell lines and tuberculosis-causing bacteria. These findings highlight the potential of pyrimidine derivatives in developing new anticancer and antitubercular therapies (Bhosle et al., 2015; Dangi et al., 2011).

Antinociceptive and Anti-inflammatory Properties

Research into the antinociceptive and anti-inflammatory properties of thiazolopyrimidine derivatives demonstrates their potential in pain management and inflammation treatment without the ulcerogenic activity associated with traditional nonsteroidal anti-inflammatory drugs. This line of investigation opens up possibilities for the development of safer pain and inflammation management options (Selvam et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as pyrido[2,3-d]pyrimidines have been known to target specific enzymes like cdk4 and cdk6 . These enzymes play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

Compounds with similar structures, such as cdk4/6 inhibitors, disrupt the signals that stimulate the proliferation of malignant (cancer) cells . This suggests that 3-(3-Methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one might interact with its targets in a similar manner, leading to changes in cell proliferation.

Biochemical Pathways

Based on the potential targets of similar compounds, it can be inferred that this compound might affect pathways related to cell cycle regulation . The downstream effects of these interactions could potentially include changes in cell proliferation and growth.

Pharmacokinetics

It has been suggested that similar compounds exhibit a degree of lipophilicity, which allows them to diffuse easily into cells .

Result of Action

Similar compounds have been shown to exhibit antiproliferative effects, suggesting that this compound might also have similar effects on cell growth and proliferation .

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-27-15-9-5-8-14(10-15)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)13-6-3-2-4-7-13/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUSJIVWKBSJEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2700832.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2700833.png)

![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)

![3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-(methoxymethyl)-1H-1,2,4-triazole](/img/structure/B2700838.png)

![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)

![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)